molecular formula C6H6BClO3 B1592813 5-Chloro-2-hydroxyphenylboronic acid CAS No. 89488-25-5

5-Chloro-2-hydroxyphenylboronic acid

Cat. No.: B1592813
CAS No.: 89488-25-5
M. Wt: 172.37 g/mol
InChI Key: GGZASRFCRAZNPO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H6BClO3. It is characterized by the presence of a chlorine atom and a hydroxyl group on a phenyl ring, which is further bonded to a boronic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Chloro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: It is used in the production of materials and chemicals that require boronic acid functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxyphenylboronic acid typically involves the reaction of 2-hydroxy-5-chlorophenylboronic acid with appropriate reagents under controlled conditions. One common method is the reaction of 2-hydroxy-5-chlorophenylboronic acid with a boronic acid derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxyphenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted phenylboronic acid derivatives.

Mechanism of Action

5-Chloro-2-hydroxyphenylboronic acid is similar to other boronic acid derivatives, such as phenylboronic acid and 2-hydroxyphenylboronic acid. its unique combination of chlorine and hydroxyl groups on the phenyl ring sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • Phenylboronic acid

  • 2-Hydroxyphenylboronic acid

  • 3-Chlorophenylboronic acid

  • 4-Hydroxyphenylboronic acid

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Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZASRFCRAZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629636
Record name (5-Chloro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-25-5
Record name (5-Chloro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Chloro-2-hydroxyphenyl)boronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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